molecular formula C15H19NO5S2 B12746265 2-((2-Methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine 1-oxide CAS No. 103181-92-6

2-((2-Methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine 1-oxide

Cat. No.: B12746265
CAS No.: 103181-92-6
M. Wt: 357.4 g/mol
InChI Key: NHXCACWZNHILKP-UHFFFAOYSA-N
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Description

2-((2-Methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine 1-oxide is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique combination of functional groups, including a methoxyphenoxy moiety, an acetylthio group, and a thiazolidine ring with an oxide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine 1-oxide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.

    Introduction of the Methoxyphenoxy Group: This step may involve the reaction of the thiazolidine intermediate with a methoxyphenol derivative using a suitable coupling reagent.

    Acetylation: The final step could involve the acetylation of the thiazolidine derivative to introduce the acetylthio group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring or the acetylthio group.

    Reduction: Reduction reactions could target the oxide group or other functional groups within the molecule.

    Substitution: The methoxyphenoxy group might be susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

2-((2-Methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine 1-oxide may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine 1-oxide would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.

    2-Methoxyphenol Derivatives: Commonly used in pharmaceuticals and as intermediates in organic synthesis.

    Acetylthio Compounds: Often explored for their biological activities.

Uniqueness

2-((2-Methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine 1-oxide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological properties compared to other similar compounds.

Properties

CAS No.

103181-92-6

Molecular Formula

C15H19NO5S2

Molecular Weight

357.4 g/mol

IUPAC Name

S-[2-[2-[(2-methoxyphenoxy)methyl]-1-oxo-1,3-thiazolidin-3-yl]-2-oxoethyl] ethanethioate

InChI

InChI=1S/C15H19NO5S2/c1-11(17)22-10-14(18)16-7-8-23(19)15(16)9-21-13-6-4-3-5-12(13)20-2/h3-6,15H,7-10H2,1-2H3

InChI Key

NHXCACWZNHILKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(=O)N1CCS(=O)C1COC2=CC=CC=C2OC

Origin of Product

United States

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